13,14-Dihydro-PGE1
Overview
Description
13,14-Dihydro-PGE1 (13,14-DH-PGE1) is a biologically active derivative of prostaglandin E1 (PGE1). It has been shown to have comparable effects to PGE1 in various physiological and pathological contexts. For instance, 13,14-DH-PGE1 has been demonstrated to decrease low-density lipoprotein (LDL) influx into the aortic wall of rabbits, suggesting a beneficial role in vascular wall lipid metabolism . Additionally, its formation during intravenous infusion of PGE1 in newborns with ductus arteriosus-dependent congenital heart disease indicates that it contributes to the pharmacological effects of PGE1 . Moreover, 13,14-DH-PGE1 has been implicated in reducing mitotic activity induced by corticosteroid administration, indicating its potential antimitotic properties .
Synthesis Analysis
The synthesis of 13,14-DH-PGE1 and its labelled derivatives has been explored using both chemical and enzymatic methods. For example, isotopically labelled compounds such as [1,1-18O2]-13,14-dihydro-15-keto-PGE1 have been synthesized for use as internal standards in analytical studies, demonstrating the utility of these derivatives in the quantitation of endogenous compounds in biological fluids .
Molecular Structure Analysis
The molecular structure of 13,14-DH-PGE1 and its related compounds has been studied extensively. The stability of these molecules can be influenced by factors such as pH, temperature, and the presence of proteins like albumin. For instance, 13,14-dihydro-15-keto-PGE2 can undergo dehydration to form 13,14-dihydro-15-keto-PGA2 or cyclize into 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 under certain conditions . These structural changes are important as they affect the biological activity and detection of these compounds.
Chemical Reactions Analysis
The chemical reactions involving 13,14-DH-PGE1 are complex and can lead to the formation of various biologically active and inactive products. The enzymatic conversion of 13,14-dihydro-15-keto-PGF2 alpha to 13,14-dihydro-PGF2 alpha in the ovarian cytosol of rats is one such reaction, suggesting a role in drug metabolism within the female reproductive system . Additionally, the chemical instability of related compounds like 15-keto-13,14-dihydro-PGE2 has been a challenge for assay reliability, leading to the suggestion of using more stable degradation products for measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of 13,14-DH-PGE1 and its metabolites are critical for understanding their function and for developing reliable assays. The stability of these compounds is highly dependent on environmental conditions, and their interactions with proteins can significantly alter their degradation pathways. For example, albumin can accelerate the decomposition of 13,14-dihydro-15-keto-PGE2 and promote the formation of bicyclo rearrangement products . These properties are essential for the accurate quantification and assessment of the biological relevance of 13,14-DH-PGE1 and its derivatives.
Scientific Research Applications
Cancer Research and Bioactive Lipids
13,14-Dihydro-PGE1 has been implicated in research studying bioactive lipids in cancer, particularly in non-small cell lung cancer (NSCLC). A study revealed that the down-regulation of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in NSCLC contributes to the accumulation of multiple bioactive lipids, including 13,14-Dihydro-PGE1. This finding is significant as it links the metabolic inactivation of prostaglandins to cancer progression, emphasizing the role of bioactive lipids in tumorigenesis (Hughes et al., 2008).
Reproductive Health Monitoring
In veterinary science, 13,14-Dihydro-PGE1 has been used as a marker for monitoring reproductive health in postpartum buffaloes. A specific enzymeimmunoassay (EIA) for 13,14-Dihydro-PGE1 was validated and used to assess reproductive disorders. This study highlighted the potential of using 13,14-Dihydro-PGE1 concentrations as a biomarker for postpartum reproductive health in buffaloes, linking prostaglandin metabolism to reproductive biology (Mishra & Prakash, 2005).
Inflammatory and Immune Responses
Research on 13,14-Dihydro-PGE1 also extends to inflammatory and immune responses. A study investigating the inhibition of STAT3 signaling by prostaglandin E2 derivatives found that 13,14-Dihydro-15-keto PGE2, a non-electrophilic analogue of 15-keto PGE2, failed to inhibit the phosphorylation, dimerization, and nuclear translocation of STAT3, suggesting that the α,β-unsaturated carbonyl moiety is crucial for the suppression of STAT3 signaling (Lee et al., 2017).
Lipid Metabolism and Peroxisome Proliferator-activated Receptor γ Activation
A novel gene encoding 15-oxoprostaglandin-Δ13-reductase (PGR-2), which catalyzes the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2, was identified. The expression of PGR-2 is up-regulated in adipose tissue and plays a role in lipid metabolism, suggesting a link between 13,14-Dihydro-PGE1 and metabolic regulation (Chou et al., 2007).
Anti-inflammatory and Anti-neoplastic Activities
13,14-Dihydro-PGE1 is also part of the cyclopentenone prostaglandin family, which includes various compounds known for their potent anti-inflammatory, anti-neoplastic, and anti-viral activities. These activities result from the interaction of cyclopentenone prostaglandins with cellular target proteins, emphasizing the therapeutic potential of these compounds (Straus & Glass, 2001).
properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOINJQWXDTOSF-DODZYUBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317965 | |
Record name | Dihydro-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13,14-Dihydro PGE1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
13,14-Dihydro-PGE1 | |
CAS RN |
19313-28-1 | |
Record name | Dihydro-PGE1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19313-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin E0 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydro-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIHYDROPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13,14-Dihydro PGE1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002689 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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